(+)-Erinacin A is a bioactive compound derived from the fruiting body and mycelium of the medicinal mushroom Hericium erinaceus, commonly known as lion's mane mushroom. This compound is part of a larger class of substances known as erinacines, which have garnered attention for their potential neuroprotective and anticancer properties. The interest in erinacine A stems from its ability to promote nerve growth factor synthesis, which is vital for the survival and maintenance of neurons.
Erinacine A is classified as a cyathane diterpenoid, a type of compound characterized by a specific bicyclic structure that includes a fused ring system. It is predominantly found in the mycelium of Hericium erinaceus, where it plays a role in the mushroom's defense mechanisms and interactions with its environment. The extraction and purification of erinacine A from this source have been subjects of various studies, highlighting its significance in both traditional medicine and modern pharmacology.
The synthesis of (+)-Erinacin A can be approached through both natural extraction and synthetic routes. Natural extraction typically involves fermentation processes using specific growth conditions for Hericium erinaceus. Recent advancements have focused on optimizing these processes:
When synthesized chemically, key steps include:
The molecular formula of (+)-Erinacin A is with a molecular weight of 432.55 g/mol . The compound features a complex bicyclic structure that contributes to its biological activity. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to elucidate its structure.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, while mass spectrometry helps confirm its molecular weight and structural integrity.
Erinacine A undergoes various chemical reactions that can modify its structure:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
The mechanism through which (+)-Erinacin A exerts its effects involves several pathways:
Erinacine A has potential applications in several fields:
(+)-Erinacine A (molecular formula: C₂₅H₃₆O₆), a cyathane-type diterpenoid primarily isolated from Hericium erinaceus mycelia, exhibits multifaceted neuroprotective actions. Its angular 5/6/7 tricyclic core enables unique bioactivity [7] [8]. Key mechanisms include:
(+)-Erinacine A stimulates NGF synthesis in astrocytes and microglia via activation of the c-Fos/c-Jun transcription complex. This triggers downstream TrkA-PI3K/Akt and MAPK/ERK pathways, promoting neuronal survival, axonal growth, and synaptic plasticity [3] [6]. In MPTP-induced Parkinson’s models, this mechanism restored tyrosine hydroxylase-positive neurons by 80% (p < 0.01) [9] [10].
The compound suppresses neuroinflammation by:
Table 1: Key Signaling Pathways Modulated by (+)-Erinacine A
| Pathway | Target Molecules | Biological Effect |
|---|---|---|
| NGF Synthesis | c-Fos/c-Jun, TrkA | Neurite outgrowth, synaptic plasticity |
| Apoptosis Regulation | BAX/Bcl-2, Caspase-3/8 | Reduced neuronal apoptosis |
| Inflammatory Response | IRE1α/TRAF2, NF-κB, JNK/p38 | Cytokine suppression (TNF-α, IL-1β) |
| Antioxidant Defense | Nrf2, HO-1, SOD1 | ROS scavenging, oxidative stress reduction |
In MPP⁺-treated neuronal cells, (+)-Erinacine A:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: